molecular formula C10H10O B12113928 Carbolong 2

Carbolong 2

Katalognummer: B12113928
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: FNCOPKCVRIJCTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbolong 2 is a member of the carbolong family, a class of compounds characterized by a carbon chain ligand coordinated to a transition metal. These compounds are known for their unique aromatic frameworks and high stability, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Carbolong 2 is synthesized through a series of reactions involving the coordination of a carbon chain ligand to a transition metal. The synthetic route typically involves the reaction of an unsaturated carbon chain with a transition metal under specific conditions. For example, the reaction of a metallapentalyne with an alkyne at room temperature can yield a carbolong complex . Industrial production methods often involve the use of chain-like polyynes and transition metals to create carbolong compounds in a single-pot reaction, simplifying the synthesis process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of Carbolong 2 involves the coordination of a carbon chain ligand to a transition metal, forming a stable aromatic framework. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the interaction of the carbon chain ligand with the transition metal, leading to the formation of stable metallapentalenes and metallapentalynes .

Eigenschaften

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

deca-1,4,9-triyn-3-ol

InChI

InChI=1S/C10H10O/c1-3-5-6-7-8-9-10(11)4-2/h1-2,10-11H,5-7H2

InChI-Schlüssel

FNCOPKCVRIJCTM-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCC#CC(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.